Ethyl 2,4-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

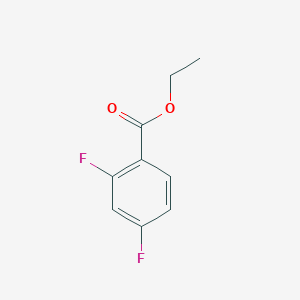

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQFYGPAOVCNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371889 | |

| Record name | ethyl 2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108928-00-3 | |

| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108928-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108928003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-difluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-difluorobenzoate (CAS No. 108928-00-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 2,4-difluorobenzoate. It moves beyond a simple recitation of data, offering practical insights into its synthesis, characterization, and application, grounded in established chemical principles.

Strategic Overview: The Significance of a Fluorinated Building Block

This compound is more than a mere chemical intermediate; it is a strategic building block in the design of advanced molecules. The incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The two fluorine substituents on the phenyl ring of this compound profoundly alter its electronic properties, enhancing its utility in several ways:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact a molecule's acidity/basicity (pKa), lipophilicity, and metabolic stability.[3] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

-

Enhanced Biological Activity: The fluorine atoms can serve as bioisosteres for hydrogen atoms or hydroxyl groups, potentially forming unique hydrogen bonds or dipole interactions with target proteins, thereby improving binding affinity and selectivity.[3]

-

Reactive Handle for Synthesis: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile pathway for further molecular elaboration.

This guide will dissect the core properties of this compound, providing the foundational knowledge necessary for its effective use in research and development.

Core Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, followed by an analysis of its spectroscopic signature.

Physicochemical Properties

The following table consolidates key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 108928-00-3 | [1][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₈F₂O₂ | [1][4][7][9] |

| Molecular Weight | 186.16 g/mol | [1][4][7][8][10] |

| Appearance | Colorless to light orange/yellow/green clear liquid or crystal powder | [1][4][8][10][12] |

| Density | ~1.222 - 1.24 g/cm³ | [1][4][8][10] |

| Boiling Point | 65-67 °C at 15 mmHg; 88 °C at 8 mmHg | [1][4][10] |

| Melting Point | 65 °C (Note: Some sources list as n/a or liquid at RT) | [4][10] |

| Refractive Index (n²⁰/D) | ~1.473 - 1.477 | [1][4][8][10] |

| Purity | ≥ 98% (GC) | [1][8] |

Spectroscopic Characterization: A Structural Fingerprint

-

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for the presence of key functional groups. For an aromatic ester like this compound, the spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch, anticipated in the 1715-1730 cm⁻¹ region.[13] Other key absorptions include C-O stretching vibrations between 1100-1310 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-F stretching, which typically appears as strong bands in the 1100-1350 cm⁻¹ range, often overlapping with the C-O stretches.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-), corresponding to the ethyl ester group. The aromatic region (3H, ~7.0-8.0 ppm) would present as a complex multiplet pattern due to coupling between the aromatic protons and the two different fluorine atoms (²JHF, ³JHF, and ⁴JHF couplings).

-

¹³C NMR: The carbon spectrum would confirm the presence of 9 distinct carbon environments. Key signals include the ester carbonyl (~164 ppm), the ethyl group carbons (-OCH₂- at ~62 ppm and -CH₃ at ~14 ppm), and six aromatic carbons. The aromatic signals would appear as doublets or doublets of doublets due to strong one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, which is a definitive feature of fluorinated aromatics.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 186.16. Characteristic fragmentation patterns for ethyl esters would be observed, including the loss of the ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z = 141 (the 2,4-difluorobenzoyl cation) and the loss of ethylene (-C₂H₄) via McLafferty rearrangement.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and economically viable synthesis of this compound is the Fischer-Speier esterification of 2,4-difluorobenzoic acid with ethanol.[5][14] This is an acid-catalyzed equilibrium reaction.[15][16][17]

Causality-Driven Methodology

This protocol is designed as a self-validating system, where the rationale for each step is clarified to ensure both success and understanding.

Objective: To synthesize this compound from 2,4-difluorobenzoic acid and ethanol.

Materials:

-

2,4-difluorobenzoic acid

-

Anhydrous Ethanol (EtOH), excess

-

Concentrated Sulfuric Acid (H₂SO₄), catalyst

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-difluorobenzoic acid (e.g., 10.0 g, 63.3 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent for an extended period without loss of material.[18]

-

-

Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

-

Causality: This step simplifies the subsequent extraction by reducing the volume of the organic phase.

-

-

Aqueous Workup - Neutralization: Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (50 mL).

-

Causality: The NaHCO₃ wash is critical. It neutralizes the sulfuric acid catalyst and removes any unreacted 2,4-difluorobenzoic acid by converting it to its water-soluble sodium salt.[18] The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Swirl for 5-10 minutes, then filter to remove the drying agent.

-

Causality: Removing all traces of water is essential before final solvent evaporation to obtain a pure product.

-

-

Final Purification: Concentrate the filtered organic solution under reduced pressure to yield the crude product. For high purity, the resulting oil can be purified by vacuum distillation.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the Fischer-Speier esterification process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Core Reactivity: Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid.[19] Alkaline hydrolysis is often preferred for its irreversibility (the final deprotonation of the carboxylic acid drives the reaction to completion).

Illustrative Protocol: Alkaline Hydrolysis

-

Reaction: Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

-

Reflux: Heat the mixture to reflux until the ester (often visible as oily droplets) is fully consumed.[20]

-

Acidification: After cooling, slowly add a strong acid (e.g., HCl) to the reaction mixture until it is acidic (pH ~1-2).[20]

-

Isolation: The 2,4-difluorobenzoic acid, being sparingly soluble in cold water, will precipitate and can be collected by vacuum filtration.[19]

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate for synthesizing more complex molecules.[1] Its utility is prominent in:

-

Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and kinase inhibitors, where the difluorophenyl moiety is crucial for biological activity.[1]

-

Agrochemicals: The compound is used in the development of novel herbicides and fungicides, where the fluorinated ring enhances efficacy and metabolic stability.[1]

-

Material Science: It is employed in the synthesis of specialty polymers and liquid crystals where the unique electronic and physical properties conferred by the fluorine atoms are desirable.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][12]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from heat sources.[4][12]

Conclusion

This compound is a high-value, versatile chemical tool. Its defining feature—the 2,4-difluoro substitution pattern—provides a powerful lever for modulating molecular properties, a critical advantage in the rational design of drugs and advanced materials. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential.

References

- Title: ethyl 2,4-difluorobenzo

- Title: 2,4-Difluorobenzoato de etilo Source: Chem-Impex URL:[Link]

- Title: Material Safety Data Sheet - Ethyl 2,4-difluorobenzo

- Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) Source: PubMed Central (PMC) URL:[Link]

- Title: this compound | CAS 108928-00-3 Source: M

- Title: Fischer–Speier esterific

- Title: Fischer Esterification Source: Organic Chemistry Portal URL:[Link]

- Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967)

- Title: Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]

- Title: Fischer Esterification-Typical Procedures Source: OperaChem URL:[Link]

- Title: Fischer Esterification Source: Chemistry LibreTexts URL:[Link]

- Title: Benzoic acid, 4-fluoro-, ethyl ester - IR Spectrum Source: NIST WebBook URL:[Link]

- Title: Benzoic acid, 4-fluoro-, ethyl ester - Mass Spectrum Source: NIST WebBook URL:[Link]

- Title: Methyl 2,4-Difluorobenzo

- Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL:[Link]

- Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) URL:[Link]

- Title: Benzoic acid, 4-nitro-, ethyl ester - Infrared Spectrum Source: NIST WebBook URL:[Link]

- Title: The Hydrolysis of Ethyl Benzo

- Title: Hydrolysis of ethyl benzo

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CAS 108928-00-3: this compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound | CAS 108928-00-3 [matrix-fine-chemicals.com]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 19. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 20. youtube.com [youtube.com]

Physicochemical properties of Ethyl 2,4-difluorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-difluorobenzoate

Executive Summary

This compound is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures. The fluorine atoms enhance metabolic stability and lipophilicity, properties highly sought after in the design of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and analysis, and critical insights into its handling and applications, tailored for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is systematically identified by its chemical formula, CAS registry number, and various synonyms.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4-Difluorobenzoic Acid Ethyl Ester[1] |

| CAS Number | 108928-00-3[2][3] |

| Molecular Formula | C₉H₈F₂O₂[1][2] |

| Molecular Weight | 186.16 g/mol [1][2] |

The molecular architecture is key to its reactivity and function. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the ethyl ester group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to formulation. This compound is generally described as a liquid, though some sources note it as a low-melting crystalline powder.[4][5] This discrepancy may arise from the compound existing in a supercooled liquid state or having a melting point close to ambient temperature.

| Property | Value | Source(s) |

| Appearance | Light orange to Yellow to Green clear liquid | [1] |

| White to light yellow crystal powder | [3][4][5] | |

| Boiling Point | 88 °C at 8 mmHg | [1][3] |

| 65-67 °C at 15 mmHg | [4] | |

| Melting Point | 65 °C | [4][5] |

| Density | 1.24 g/cm³ (at 20°C) | [1][6] |

| 1.222 g/cm³ | [4][5] | |

| Refractive Index (n20/D) | 1.47 | [1][6] |

| Flash Point | 84 °C | |

| Purity (typical) | >98.0% (GC) | [1] |

Synthesis and Reactivity

Synthetic Protocol: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2,4-difluorobenzoic acid. This acid-catalyzed reaction with ethanol is a robust and scalable process.

Causality: The use of a strong acid catalyst (like H₂SO₄) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, using excess ethanol or removing water as it forms will drive the reaction toward the product, maximizing the yield.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (5-10 eq) as the solvent and reactant.

-

Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: After completion, cool the mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified via vacuum distillation to yield the final high-purity liquid.

Reactivity Profile

The reactivity is dominated by two main sites:

-

Ester Moiety: Susceptible to standard ester chemistry, including hydrolysis (acidic or basic) to revert to the carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.

-

Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the fluorine atoms. This makes it a valuable substrate for introducing nucleophiles to the aromatic core.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Caption: Analytical workflow for quality control.

Expected Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, C-O stretches around 1100-1300 cm⁻¹, and strong C-F stretches in the 1100-1400 cm⁻¹ region.

-

¹H NMR Spectroscopy: One would expect a triplet for the terminal -CH₃ of the ethyl group, a quartet for the -OCH₂- group, and complex multiplets for the aromatic protons due to H-H and H-F coupling.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (~165 ppm), the carbons attached to fluorine (showing large C-F coupling constants), and the ethyl group carbons.

-

¹⁹F NMR Spectroscopy: Two distinct signals are expected for the two non-equivalent fluorine atoms, with splitting due to F-F coupling.

Applications in Drug Development

This compound is not merely a laboratory chemical; it is a key building block in the synthesis of high-value molecules. The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance drug properties.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Binding: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[1]

Safety, Handling, and Storage

Hazard Profile: As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

| Hazard Type | Description | GHS Statement(s) | Source(s) |

| Physical Hazard | Combustible Liquid | H227 | [7] |

| Health Hazard | Irritant | Irritating to eyes, respiratory system, and skin. | [4][5] |

Safe Handling Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[3][4]

-

Fire Safety: Keep away from open flames, sparks, and heat. Use non-sparking tools.[3][7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to store at room temperature, ideally below 15°C in a dark place.

References

- ChemBK (2024). This compound.

- Al-Masri, N., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation of aryl halides.

- Chemdad Co., Ltd. (n.d.). This compound. Retrieved from an online chemical supplier directory. [Link]

- PubChem (n.d.). Mthis compound.

- NIST (n.d.). Benzoic acid, 4-fluoro-, ethyl ester.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Google Patents (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

- SpectraBase (n.d.). 2,5-Difluorobenzoic acid - Optional[Vapor Phase IR] - Spectrum.

- NIST (n.d.). Ethyl 4-methylbenzoate.

- PubChem (n.d.). 2,4-Difluorobenzoic acid.

Sources

An In-Depth Technical Guide to Ethyl 2,4-difluorobenzoate: A Core Building Block in Modern Chemistry

This guide provides an in-depth analysis of Ethyl 2,4-difluorobenzoate, a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemical development, and material science. We will move beyond basic identifiers to explore the causality behind its utility, focusing on its molecular structure, the strategic importance of its fluorine substituents, and its application in synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 108928-00-3) is an aromatic ester distinguished by the presence of two fluorine atoms on the benzene ring.[1][2] This substitution pattern is not arbitrary; it is a deliberate design choice that imparts unique electronic and pharmacokinetic properties, which we will explore in the subsequent section.

The fundamental properties of this compound are summarized in the table below. This data provides the foundational knowledge for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 186.16 g/mol | [2][3][4][5][6] |

| CAS Number | 108928-00-3 | [1][2][3][4][5] |

| Appearance | Clear, colorless to light orange/yellow liquid | [4][6] |

| Density | ~1.24 g/cm³ | [4][5][6] |

| Boiling Point | 88 °C @ 8 mmHg | [6] |

| Refractive Index (n20/D) | ~1.47 | [4][6] |

| SMILES | CCOC(=O)C1=C(F)C=C(F)C=C1 | [1][5] |

| InChIKey | OPQFYGPAOVCNEQ-UHFFFAOYSA-N | [1] |

The Strategic Importance of Difluorination in Drug Design

The true value of this compound as a synthetic precursor lies in its difluorinated phenyl ring. The introduction of fluorine into lead compounds is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's properties for improved therapeutic outcomes.[7]

Causality behind Fluorine's Effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). When fluorine atoms are placed at positions susceptible to metabolic oxidation by cytochrome P450 enzymes (like positions 2 and 4), they effectively block these metabolic pathways. This "metabolic blocking" increases the compound's half-life and bioavailability.

-

Enhanced Lipophilicity: Fluorine is the most electronegative element, yet its small size allows it to increase a molecule's lipophilicity (fat-solubility). This enhancement, often measured by the partition coefficient (LogP), can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][7]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of nearby acidic or basic functional groups. This can alter a drug's ionization state at physiological pH, profoundly impacting its receptor binding affinity, solubility, and transport properties.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that binds more effectively to its target protein.

The 2,4-substitution pattern on the benzoate ring provides a specific electronic and steric profile that chemists can exploit to fine-tune the properties of a final active pharmaceutical ingredient (API).

Caption: The influence of fluorine substitution on key molecular properties, leading to enhanced therapeutic outcomes.

Synthesis and Reactivity

This compound is typically synthesized via a classic Fischer esterification reaction. This method is reliable, scalable, and utilizes readily available starting materials, making it a trustworthy and standard protocol in organic synthesis.

Core Reaction: 2,4-Difluorobenzoic Acid + Ethanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of this compound. The success of each step can be monitored using standard analytical techniques (e.g., TLC, GC-MS).

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) as the catalyst. Expertise Note: Using ethanol as both reactant and solvent drives the equilibrium towards the product side, maximizing yield.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Trustworthiness Note: The effervescence from neutralization confirms the presence and removal of acid. Complete separation of aqueous and organic layers is critical for purity.

-

Purification: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil is purified by vacuum distillation (e.g., 88 °C @ 8 mmHg) to yield this compound as a clear liquid.[6] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>98%).

Caption: A typical laboratory workflow for the synthesis of this compound via Fischer esterification.

Applications in Synthesis

This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the ester group and the stability of the difluorinated ring.

-

Pharmaceutical Synthesis: It is a key building block for numerous APIs. For instance, the 2,4-difluorophenyl moiety is a common feature in quinolone antibiotics and various enzyme inhibitors.[8] The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond couplings or reduced to an alcohol for further derivatization.

-

Agrochemicals: The compound is used in the development of advanced herbicides and fungicides, where the fluorine atoms contribute to the potency and environmental stability of the final product.[6]

-

Material Science: It serves as a monomer or precursor in the synthesis of high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[6]

Conclusion

This compound is a quintessential example of a modern chemical building block, where strategic fluorination provides a powerful tool for molecular design. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, agrochemistry, and materials research. Understanding the underlying principles of how its fluorine substituents influence molecular behavior is key to leveraging its full potential in creating novel and effective chemical entities.

References

- Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.

- ChemBK. (2024). This compound.

- Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1251–1258.

- Chemdad Co. (n.d.). This compound.

- ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- PubChem. (n.d.). Mthis compound.

- Weisel, M., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.

Sources

- 1. This compound | CAS 108928-00-3 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. labproinc.com [labproinc.com]

- 5. 2,4-Difluorobenzoic acid ethyl ester | 108928-00-3 | FD70386 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2,4-difluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2,4-difluorobenzoate (C₉H₈F₂O₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By dissecting the chemical shifts, coupling constants, and multiplicity patterns, we will illustrate how NMR spectroscopy reveals the precise atomic connectivity and electronic environment of this difluorinated aromatic ester. This document serves as a practical reference for scientists engaged in synthesis, quality control, and structural characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester featuring two fluorine atoms on the benzene ring. The presence and position of these fluorine atoms significantly influence the molecule's reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry. The precise characterization of its structure is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy offers an unparalleled, non-destructive method to confirm its identity and purity by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The following guide explains the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of NMR and the specific electronic effects exerted by the fluorine and ethyl ester substituents.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure and identify all chemically non-equivalent nuclei.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The structure contains:

-

Three distinct aromatic protons (H3, H5, H6): Their chemical shifts and splitting patterns will be influenced by each other (H-H coupling) and by the nearby fluorine atoms (H-F coupling).

-

Two distinct aliphatic proton environments (C9-H₂, C10-H₃): These will exhibit a classic ethyl pattern (quartet and triplet).

-

Nine distinct carbon environments: The aromatic carbons will show splitting due to C-F coupling.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is contingent upon meticulous sample preparation.[1][2] The following protocol is a self-validating system for ensuring data quality.

Workflow for NMR Sample Preparation

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][3]

-

Solvent Selection and Dissolution: Use 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which provides good solubility and its residual proton peak does not interfere with the analyte signals. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1] Dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[1]

-

Filtration and Transfer: Use a Pasteur pipette with a small cotton wool plug to filter the solution directly into a clean, unscratched 5 mm NMR tube.[3][4] This is a critical step to remove any particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[2]

-

Final Volume and Capping: Ensure the final solvent height in the tube is approximately 4-5 cm (0.6-0.7 mL).[2][3] Cap the tube securely and wipe the outside clean before insertion into the spectrometer.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region for the ethyl group and the complex aromatic region.

Data Summary: ¹H NMR of this compound (in CDCl₃)

| Peak Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Integration |

| C10-H₃ | ~1.40 | Triplet (t) | JH,H ≈ 7.1 | 3H |

| C9-H₂ | ~4.42 | Quartet (q) | JH,H ≈ 7.1 | 2H |

| H3 | ~6.95 | Triplet of triplets (tt) | ³JH5,H3 ≈ 8.6, ⁴JF4,H3 ≈ 8.6, ⁴JH6,H3 ≈ 2.4, ³JF2,H3 ≈ 2.4 | 1H |

| H5 | ~7.05 | Quartet of doublets (qd) | ³JH6,H5 ≈ 8.4, ³JF4,H5 ≈ 8.4, ⁴JF2,H5 ≈ 2.5 | 1H |

| H6 | ~8.00 | Triplet of doublets (td) | ³JH5,H6 ≈ 8.8, ³JF2,H6 ≈ 8.8, ⁴JF4,H6 ≈ 6.5 | 1H |

Note: The presented spectral data is a representative analysis based on data for structurally similar compounds.[5][6][7] Actual values may vary slightly based on experimental conditions.

Interpretation and Causality:

-

Ethyl Group (δ 1.40 and 4.42): The methylene protons (-CH₂-) at C9 are adjacent to the electron-withdrawing oxygen, shifting them downfield to ~4.42 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃-) at C10 appear as a triplet around 1.40 ppm, split by the two methylene protons. This is a classic ethyl ester pattern.[8]

-

Aromatic Region (δ 6.9-8.1): This region is complex due to multiple spin-spin couplings. The two fluorine atoms are strongly electron-withdrawing and exert a significant influence.

-

H6 (δ ~8.00): This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It appears as a triplet of doublets due to large couplings to the adjacent H5 and the ortho F2, and a smaller coupling to the meta F4.

-

H3 and H5 (δ ~6.9-7.1): These protons are shifted upfield relative to benzene due to the electron-donating effect of the ester oxygen (via resonance) and the shielding effect of the fluorine atoms. Their complex splitting patterns arise from couplings to adjacent protons and to the fluorine atoms over multiple bonds (³JHF and ⁴JHF). The analysis of such complex patterns in fluorinated benzenes is well-documented.[9][10]

-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and highlighting the profound effect of C-F coupling. All nine carbons are chemically unique and should produce distinct signals.

Data Summary: ¹³C NMR of this compound (in CDCl₃)

| Peak Assignment | Chemical Shift (δ) ppm | C-F Coupling | Coupling Constants (J) in Hz |

| C10 | ~14.2 | - | - |

| C9 | ~62.0 | - | - |

| C3 | ~105.1 | Doublet of doublets (dd) | ²JC3,F2 ≈ 28, ²JC3,F4 ≈ 28 |

| C1 | ~112.5 | Doublet of doublets (dd) | ²JC1,F2 ≈ 22, ⁴JC1,F4 ≈ 4 |

| C5 | ~112.8 | Doublet of doublets (dd) | ²JC5,F4 ≈ 22, ⁴JC5,F2 ≈ 4 |

| C6 | ~133.5 | Doublet (d) | ³JC6,F4 ≈ 11 |

| C2 | ~162.5 | Doublet of doublets (dd) | ¹JC2,F2 ≈ 260, ³JC2,F4 ≈ 12 |

| C7 (C=O) | ~163.0 | Doublet (d) | ³JC7,F2 ≈ 3 |

| C4 | ~165.8 | Doublet of doublets (dd) | ¹JC4,F4 ≈ 260, ³JC4,F2 ≈ 12 |

Note: The presented spectral data is a representative analysis. ¹³C chemical shifts for aromatic carbons typically fall between δ 120 and 160.[11] The direct attachment of fluorine causes significant downfield shifts.

Interpretation and Causality:

-

Aliphatic Carbons (δ 14.2 and 62.0): The C10 methyl and C9 methylene carbons appear in the expected upfield region for sp³ hybridized carbons.

-

Aromatic Carbons: The key feature is the splitting of signals due to C-F coupling.

-

C2 and C4: These carbons, directly bonded to fluorine, exhibit very large one-bond coupling constants (¹JCF ≈ 260 Hz), which is a definitive diagnostic feature. They are also significantly shifted downfield.

-

Other Aromatic Carbons: Carbons C1, C3, C5, and C6 all show smaller C-F couplings over two, three, or four bonds (ⁿJCF). These multi-bond couplings are invaluable for confirming assignments. For instance, C3 shows two large two-bond couplings to both F2 and F4.

-

Carbonyl Carbon (C7): The ester carbonyl carbon appears around δ 163.0 ppm and shows a small three-bond coupling to the ortho fluorine (F2).

-

Advanced Structural Verification with 2D NMR

For unambiguous assignment, especially in complex molecules, 2D NMR techniques are employed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[12] It would definitively link the ¹H signals at δ ~1.40, ~4.42, ~6.95, ~7.05, and ~8.00 to the ¹³C signals of C10, C9, C3, C5, and C6, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[13][14] It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include:

-

From C9-H₂ (δ ~4.42) to C10 , O8 , and the carbonyl C7 .

-

From H6 (δ ~8.00) to C1 , C4 , and C5 .

-

From H3 (δ ~6.95) to C1 , C2 , C4 , and C5 .

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic signals of the ethyl group, combined with the complex but interpretable patterns of the aromatic region, serve as a unique fingerprint for the molecule. The large one-bond C-F coupling constants and the numerous multi-bond H-F and C-F couplings are definitive indicators of the fluorine substituents' presence and positions. When augmented with 2D NMR data, a complete and unequivocal structural assignment is readily achievable, underscoring the power of NMR spectroscopy as a primary tool for chemical analysis in research and development.

References

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- Small molecule NMR sample preparation - Georgia Institute of Technology. [Link]

- NMR Sample Preparation: The Complete Guide - Organom

- Sample Preparation | Faculty of Mathem

- Preparing an NMR sample - Chemistry Teaching Labs - University of York. [Link]

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. [Link]

- NMR Analysis of Esters and Arom

- Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order | Journal of the American Chemical Society. [Link]

- Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime - MDPI. [Link]

- 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in...

- Proton and fluorine NMR spectra of fluorobenzene. [Link]

- H-C multiple-bond correl

- Supporting information - The Royal Society of Chemistry. [Link]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

- Exam question walkthrough - Proton NMR AROM

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

- Signal Areas. [Link]

- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl

- Mthis compound | C8H6F2O2 | CID 2782897 - PubChem. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. rsc.org [rsc.org]

- 6. 2,4-Difluorobenzoic acid(1583-58-0) 1H NMR spectrum [chemicalbook.com]

- 7. Mthis compound | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sfu.ca [sfu.ca]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.as.uky.edu [chem.as.uky.edu]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

Solubility of Ethyl 2,4-difluorobenzoate in common lab solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2,4-difluorobenzoate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Solubility Data

This compound is a fluorinated aromatic building block of significant interest in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its structural motifs are present in a range of compounds under investigation for various therapeutic applications. For the synthetic chemist, process engineer, or formulation scientist, a thorough understanding of this compound's solubility is not merely academic; it is a critical prerequisite for robust process development, efficient purification, and successful formulation.[1]

The selection of an appropriate solvent system governs nearly every subsequent step in development, influencing crystallization kinetics, impurity profiles, crystal morphology, and ultimately, the bioavailability of the final drug product.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical solubility considerations, a practical framework for experimental solubility determination, and a strategic approach to solvent selection in a pharmaceutical context.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the foundation for predicting its behavior in different solvent environments. This compound is a derivative of benzoic acid, featuring two electron-withdrawing fluorine atoms on the aromatic ring and an ethyl ester functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [3][4][5] |

| Molecular Weight | 186.16 g/mol | [3][5][6][7] |

| Appearance | Colorless to slightly pale yellow liquid/crystal powder | [6][8] |

| Density | ~1.22 - 1.24 g/cm³ | [3][6] |

| Boiling Point | ~65-67°C at 15 mmHg; 88°C at 8 mmHg | [3][8] |

| Melting Point | 65°C (Note: some sources list it as a liquid at RT) | [3] |

| Refractive Index | ~1.473 - 1.477 | [3][6] |

| CAS Number | 108928-00-3 | [3][4][6] |

The presence of the ester group provides a polar site capable of acting as a hydrogen bond acceptor. The two fluorine atoms increase the molecule's polarity and can subtly influence intermolecular interactions. However, the molecule retains significant non-polar character due to the benzene ring and the ethyl group. This dual nature predicts a nuanced solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a primary guideline for solubility prediction.[9] This rule suggests that substances with similar polarities are more likely to be soluble in one another. We can classify common lab solvents and predict the solubility of this compound accordingly.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and ethyl chain of the solute suggest it will have moderate to good solubility in these solvents, driven by van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess polarity and can engage in dipole-dipole interactions with the ester group of this compound. High solubility is expected in this class, making them excellent candidates for reaction media or chromatography.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: The molecule's significant hydrocarbon character will likely dominate, leading to very low solubility in water. While the ester and fluorine atoms add some polarity, they are insufficient to overcome the energy penalty of disrupting water's strong hydrogen-bonding network.

-

Alcohols (Methanol, Ethanol): These solvents have both polar (hydroxyl) and non-polar (alkyl) regions. Good solubility is anticipated, as they can interact with both the polar ester group and the non-polar parts of the molecule. They are often excellent choices for crystallization processes.[2]

-

The logical flow for assessing solubility based on molecular structure is outlined below.

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS 108928-00-3 [matrix-fine-chemicals.com]

- 5. CAS RN 108928-00-3 | Fisher Scientific [fishersci.ca]

- 6. labproinc.com [labproinc.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. chem.ws [chem.ws]

An In-Depth Technical Guide to Ethyl 2,4-difluorobenzoate: Properties, Synthesis, and Application in Fluoroquinolone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-difluorobenzoate is a fluorinated aromatic ester that serves as a critical building block in modern synthetic organic chemistry. Its strategic placement of fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physical properties, and a validated protocol for its synthesis. Furthermore, it presents a detailed workflow for its application as a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of potent antibacterial agents. The inclusion of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of therapeutic agents.

Core Compound Identification

Synonyms

This compound is also known by several other names in chemical literature and commercial catalogs:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C9H8F2O2 | [1][5] |

| Molecular Weight | 186.16 g/mol | [1][5] |

| Physical State | Liquid | [6] |

| Appearance | Slightly pale yellow to light orange to yellow to green clear liquid | [6][7][8] |

| Purity | Min. 98.0% (GC) | [6] |

| Density | 1.222 g/cm³ | [8] |

| Refractive Index | 1.4730-1.4770 | [8] |

| Boiling Point | 65 °C | [8] |

| Flash Point | 65-67°C/15mm | [8] |

| Storage | Sealed in dry, Room Temperature | [8] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 2,4-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[7]

Experimental Protocol: Fischer Esterification

Materials:

-

2,4-Difluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-difluorobenzoic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in ethyl acetate and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation.

Application in the Synthesis of Fluoroquinolone Antibiotics

This compound is a key starting material in the multi-step synthesis of various fluoroquinolone antibiotics. The fluorine atoms at positions 2 and 4 are crucial for the biological activity of the final drug molecules. The following is a representative workflow for the synthesis of a fluoroquinolone core structure.

Experimental Workflow: Synthesis of a Fluoroquinolone Scaffold

This workflow outlines the key steps to build the quinolone ring system, a common core in this class of antibiotics.

Step 1: Condensation with Diethyl Malonate

This compound is first condensed with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester.

Step 2: Cyclization

The resulting intermediate is then cyclized, typically by heating in a high-boiling point solvent like diphenyl ether, to form the ethyl 4-hydroxy-6,8-difluoro-3-quinolinecarboxylate.

Step 3: N-Alkylation

The nitrogen atom of the quinoline ring is alkylated using an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Step 4: Nucleophilic Aromatic Substitution

The fluorine atom at the 7-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing side chains, which are crucial for modulating the antibacterial spectrum and potency of the final drug. For instance, reacting the intermediate with N-methylpiperazine yields a precursor to many clinically used fluoroquinolones.

Step 5: Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of the antibiotic. This is typically achieved by heating with an aqueous acid or base.

Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to a core fluoroquinolone structure.

Caption: Synthetic workflow for a fluoroquinolone core from this compound.

Conclusion

This compound is a pivotal intermediate in the synthesis of high-value organic molecules, most notably fluoroquinolone antibiotics. Its synthesis via Fischer esterification is a robust and scalable process. The strategic incorporation of fluorine atoms in this precursor is a testament to the power of fluorine chemistry in modern drug discovery, enabling the development of potent and effective therapeutic agents. This guide provides a foundational understanding of this important chemical for researchers and professionals in the pharmaceutical and chemical industries.

References

- Matrix Fine Chemicals. This compound | CAS 108928-00-3.

- P&S Chemicals. Product information, this compound.

- LookChem. Cas 108930-01-4,1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)-.

- ChemBK. This compound.

- Aihua Chemical. CAS:108930-01-4.

- Fischer Esterification - Organic Chemistry Portal.

- Chemical Register. 1,2-BENZENEDIOL,4-(HYDROXY-2... - Chemical Register.

- Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 655–661.

- ChemBK. This compound.

- PubChem. Ethyl 4-amino-3,5-difluorobenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl 2-Fluorobenzoate: Properties and Applications.

- PubChem. Mthis compound.

- PubChem. 2,4-Difluorobenzoic acid.

- ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- Two Chongqing Chemdad Co. This compound.

- NIH. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 4. athabascau.ca [athabascau.ca]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-difluorobenzoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2,4-difluorobenzoate in Modern Drug Discovery

This compound, a fluorinated aromatic ester, serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable synthon for medicinal chemists. The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Understanding the fundamental physicochemical properties of this compound, such as its boiling and melting points, is paramount for its effective use in synthetic chemistry and for ensuring the purity and quality of the resulting therapeutic agents.

This guide provides a comprehensive overview of the boiling and melting points of this compound, including reliable reported values, detailed experimental protocols for their determination, and a discussion on the critical role these properties play in the broader context of drug development.

Physicochemical Data of this compound

The accurate determination of a compound's physical state, melting point, and boiling point is a fundamental aspect of its characterization, indicating its purity and providing essential data for process development and safety assessments. There are some discrepancies in the reported data for this compound in various commercial and database sources. Based on a critical evaluation of the available information, the most consistent and reliable data are summarized below.

Several sources describe this compound as a liquid at room temperature (20°C).[2][3] This suggests that its melting point is below ambient temperature. Some sources report a melting point of 65°C; however, this value is questionable as it is sometimes listed identically to the boiling point.[4][5] Given that it is most consistently described as a liquid, a melting point of "not applicable" under standard laboratory conditions is the most accurate representation.[2]

The boiling point is consistently reported at a reduced pressure. The lack of a definitive boiling point at atmospheric pressure in reputable sources suggests that the compound may be susceptible to decomposition at higher temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [6][7] |

| Molecular Weight | 186.16 g/mol | [6][7] |

| CAS Number | 108928-00-3 | [6][7] |

| Physical State | Liquid at 20°C | [3] |

| Appearance | Light orange to yellow to green clear liquid | [1][3] |

| Melting Point | Not Applicable (Liquid at room temperature) | [2] |

| Boiling Point | 88 °C at 8 mmHg | [1][3] |

| Density | 1.24 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.47 (at 20°C) | [1] |

The Critical Role of Physicochemical Properties in Drug Development

The melting and boiling points of a synthetic building block like this compound are not merely physical constants; they are critical parameters that influence multiple stages of the drug development pipeline.

A. Purity Assessment: A sharp and well-defined boiling point is a key indicator of a substance's purity.[8] For liquids, a narrow boiling point range suggests the absence of significant impurities. In the synthesis of APIs, using high-purity starting materials is essential to minimize the formation of side products and ensure the safety and efficacy of the final drug.

B. Reaction and Process Control: Knowledge of the boiling point is crucial for designing and controlling chemical reactions. It dictates the appropriate temperature for reactions involving this compound, ensuring optimal reaction rates while preventing thermal degradation. For purification via distillation, the boiling point at various pressures is a fundamental parameter.

C. Formulation and Stability: The physical state of a compound (solid or liquid), which is determined by its melting point, has profound implications for drug formulation. While this compound is a starting material, the physicochemical properties of its derivatives will influence their suitability for different dosage forms (e.g., tablets, capsules, injectables). These properties are foundational to the "drug-like" characteristics of a molecule.[9]

D. Safety and Handling: The boiling point, in conjunction with the flash point, is a critical piece of information for the safe handling and storage of chemicals. It informs the risk assessment for fire hazards and the appropriate personal protective equipment to be used.

The following diagram illustrates the central role of physicochemical properties in the drug discovery and development process.

Caption: Workflow for boiling point determination at reduced pressure.

Protocol for Melting Point Determination

While this compound is a liquid at room temperature, this protocol is crucial for characterizing solid derivatives or for assessing the purity of a substance that is expected to be solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. [10]Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, while impurities tend to depress and broaden the melting range. Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (open at one end)

-

Sample of the solid compound

-

Thermometer

Procedure:

-

Sample Loading: Finely powder a small amount of the dry solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end. [10]2. Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent runs.

-

Slow Heating (Accurate Determination): Prepare a new sample and heat it quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). 6. Purity Check: A broad melting range (greater than 2°C) often indicates the presence of impurities. [11]

Conclusion

This compound is a key intermediate in pharmaceutical synthesis, and a thorough understanding of its physicochemical properties is essential for its effective application. The most reliable data indicates that it is a liquid at room temperature with a boiling point of 88 °C at 8 mmHg. The accurate experimental determination of these properties is a cornerstone of quality control and process safety in drug development. By adhering to standardized protocols and understanding the implications of these physical constants, researchers and scientists can better harness the potential of this versatile fluorinated building block in the creation of novel therapeutics.

References

- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- Jain, N., & Jain, R. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

- ChemBK. (2024).

- Smith, D. A., & van de Waterbeemd, H. (2017). Physical Properties in Drug Design.

- Malik, R., & Kamble, G. (2023). physicochemical property of drug molecules with respect to drug actions. JBINO. [Link]

- Al-kadhmi, A. (2021). experiment (1) determination of melting points. SlideShare. [Link]

- Chem-Impex. (n.d.).

- University of Alberta. (n.d.).

- Al-Kadhmi, A. (n.d.). Determination of melting and boiling points. SlideShare. [Link]

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- To determine the melting point of given solid substance. (n.d.). Byju's. [Link]

- Arctom Scientific. (n.d.). CAS NO.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 108928-00-3.

- Chongqing Chemdad Co. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 108928-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 108928-00-3 [matrix-fine-chemicals.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Reactivity Profile of Fluorinated Aromatic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated aromatic esters, a key subclass of these compounds, exhibit a unique and tunable reactivity profile that makes them invaluable synthetic intermediates. This guide provides an in-depth exploration of the core principles governing the reactivity of these esters, focusing on nucleophilic aromatic substitution (SNAr), hydrolysis, reduction, and cross-coupling reactions. By understanding the interplay of electronic effects conferred by fluorine substituents, researchers can harness the distinct chemical behavior of these molecules for the rational design and synthesis of novel drugs and advanced materials.[1][2][3][4]

Introduction: The Influence of Fluorine on Aromatic Ester Reactivity

Fluorine's high electronegativity and the strength of the carbon-fluorine bond profoundly influence the electronic properties of the aromatic ring and the ester functionality.[3] This perturbation of the electron distribution is the primary driver behind the distinct reactivity of fluorinated aromatic esters compared to their non-fluorinated counterparts.

Key electronic effects include:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

-

Mesomeric Effect (+M): While fluorine possesses lone pairs that can theoretically participate in resonance, its +M effect is generally considered weak and often overshadowed by its powerful -I effect, especially in polyfluorinated systems.

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorinated aromatic ring increases the partial positive charge on the ester's carbonyl carbon, enhancing its susceptibility to nucleophilic attack.[5]

These electronic modulations are central to understanding the reaction pathways detailed in the subsequent sections.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

One of the most significant and synthetically useful reactions of fluorinated aromatic esters is nucleophilic aromatic substitution (SNAr).[6] The electron-deficient nature of the fluorinated ring dramatically accelerates this reaction compared to non-activated aromatic systems.[7]

Mechanism and the Role of the Meisenheimer Intermediate

The SNAr reaction of fluorinated aromatic esters proceeds through a two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (often a fluorine atom itself), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electron-withdrawing groups (including other fluorine atoms and the ester group), which stabilizes the intermediate.[9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

Factors Influencing SNAr Reactivity

-

Number and Position of Fluorine Atoms: Increasing the number of fluorine atoms on the aromatic ring generally increases the rate of SNAr. The activating effect is most pronounced when fluorine atoms are positioned ortho and para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate.

-

Leaving Group Ability: In contrast to SN2 reactions, the C-F bond, despite its strength, can act as an effective leaving group in SNAr.[7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[7][9] The high electronegativity of fluorine is more critical in activating the ring towards attack.[7][9]

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include alkoxides, thiolates, amines, and carbanions.

Experimental Protocol: SNAr of an Unactivated Fluoroarene

The following protocol is adapted from a method utilizing organic photoredox catalysis for the functionalization of unactivated fluoroarenes.[10]

Materials:

-

Fluorinated aromatic ester (1.0 equiv)

-

Nucleophile (e.g., azole, amine, carboxylic acid) (1.2-2.0 equiv)[10]

-

Photoredox catalyst (e.g., xanthylium catalyst) (1-5 mol%)[10]

-

Solvent (e.g., anhydrous, degassed acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Light source (e.g., Blue LED lamp)

Procedure:

-

To an oven-dried reaction vessel, add the fluorinated aromatic ester, nucleophile, and photoredox catalyst.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Place the reaction mixture in front of the light source and stir at room temperature.

-